(3-formylphenyl) N-methylcarbamate
Description
Properties
CAS No. |
54335-82-9 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(3-formylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H9NO3/c1-10-9(12)13-8-4-2-3-7(5-8)6-11/h2-6H,1H3,(H,10,12) |
InChI Key |
OAJCIVFVLYNXOT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-formylphenyl) N-methylcarbamate typically involves the reaction of 3-formylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-formylphenol+methyl isocyanate→(3-formylphenyl) N-methylcarbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (3-formylphenyl) N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: Formation of (3-carboxyphenyl) N-methylcarbamate.
Reduction: Formation of (3-hydroxyphenyl) N-methylcarbamate.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Chemistry: (3-formylphenyl) N-methylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving carbamate compounds.
Industry: In the industrial sector, this compound can be used in the production of pesticides, fungicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of (3-formylphenyl) N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (3-formylphenyl) N-methylcarbamate to structurally related carbamates, emphasizing substituent effects on biological activity, chemical stability, and applications.
Substituent Effects on the Phenyl Ring
- No teratogenicity data are provided, but its structural similarity to ethyl carbamates suggests possible bioactivity .
- tert-Butyl N-(2-Fluoro-3-Formylphenyl)carbamate: The 3-formyl and 2-fluoro substituents create a highly polarized aromatic system, likely enhancing reactivity toward nucleophiles (e.g., amine groups in drug conjugation). The tert-butyl group may improve solubility in nonpolar matrices, useful in agrochemical formulations .
- Methyl substituents are electron-donating, contrasting with the electron-withdrawing formyl group in the target compound .
Substituent Effects on the Carbamate Group
Ethyl N-Methylcarbamate :
- Ethyl N-Hydroxycarbamate: The most potent teratogen in its class, inducing severe abnormalities like anophthalmia. The N-hydroxy group likely enhances electrophilicity, facilitating covalent interactions with biological nucleophiles .
Data Table: Structural and Functional Comparison
Mechanistic and Structural Insights
- Electronic Effects : The formyl group’s electron-withdrawing nature may increase the carbamate’s susceptibility to hydrolysis compared to methyl-substituted analogs. This could reduce environmental persistence but enhance metabolic degradation .
- Steric Effects : Bulky substituents (e.g., tert-butyl in ) improve stability in hydrophobic environments, whereas smaller groups (e.g., N-methyl) favor interactions with biological targets .
- Biological Correlations: Ethyl carbamates with teratogenic activity share mechanisms involving electrophilic intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
